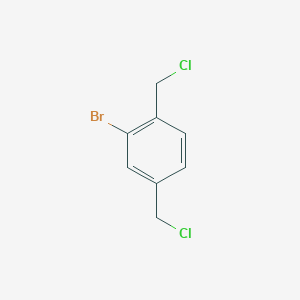
Benzene, 2-bromo-1,4-bis(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-bromo-1,4-bis(chloromethyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and two chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-1,4-bis(chloromethyl)- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1,4-bis(chloromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with halogens in the presence of suitable catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-bromo-1,4-bis(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The chloromethyl groups can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Scientific Research Applications
Benzene, 2-bromo-1,4-bis(chloromethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-1,4-bis(chloromethyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack . The compound can form reactive intermediates that participate in various chemical transformations, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(chloromethyl)-: Similar structure but lacks the bromine atom.
Benzene, 1,2-bis(chloromethyl)-: Differently substituted benzene ring with chloromethyl groups at the 1 and 2 positions.
4-Methylbenzyl chloride: Contains a methyl group instead of a bromine atom.
Uniqueness
Benzene, 2-bromo-1,4-bis(chloromethyl)- is unique due to the presence of both bromine and chloromethyl groups, which impart distinct reactivity and chemical properties. This combination allows for a wider range of chemical transformations and applications compared to similar compounds .
Properties
CAS No. |
56403-24-8 |
|---|---|
Molecular Formula |
C8H7BrCl2 |
Molecular Weight |
253.95 g/mol |
IUPAC Name |
2-bromo-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C8H7BrCl2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5H2 |
InChI Key |
NHUAIKPLSCVKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















